![molecular formula C13H21N3O2 B6457747 tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate CAS No. 2549001-37-6](/img/structure/B6457747.png)
tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate
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Overview
Description
The compound “tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate” is a complex organic molecule that contains an imidazole ring and an azetidine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . Azetidine is a saturated heterocycle of three carbon atoms and one nitrogen atom. The tert-butyl group and carboxylate ester group may influence the compound’s solubility and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and azetidine rings, along with the ester group. The presence of nitrogen in the rings would likely result in the existence of tautomeric forms .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The imidazole ring, for instance, is known to participate in various chemical reactions due to its amphoteric nature .Scientific Research Applications
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Ligand
- BTTES serves as a next-generation, water-soluble ligand for the CuAAC reaction. This reaction, also known as the click chemistry , is widely used for bioconjugation and chemical biology experiments. BTTES accelerates reaction rates and suppresses cell cytotoxicity, making it desirable for diverse applications .
Imidazole Synthesis
- Imidazoles are essential heterocyclic motifs found in functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance. BTTES contributes to the development of expedient methods for imidazole synthesis, enabling applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Green Biorefining Technologies
- Ionic liquids (ILs) containing the 1-butyl-3-methylimidazolium (bmim) cation have unique properties. They can dissolve and fractionate lignocellulosic biomass, making them promising for green biorefining technologies. BTTES, with its imidazole core, plays a role in enhancing the biocompatibility and thermal stability of these ILs .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use, which is not specified. Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[(2-methylimidazol-1-yl)methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-14-5-6-15(10)7-11-8-16(9-11)12(17)18-13(2,3)4/h5-6,11H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJSMWKHTNKDSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidine-1-carboxylate |
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